
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is an organic compound that features a furan ring, a carboxylic acid side-group, and a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride can be achieved through several synthetic routes. One common method involves the esterification of 2-Furoic acid with alpha-((diethylamino)methyl)benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alpha-((diethylamino)methyl)benzyl alcohol.
Substitution: Substituted benzyl esters with various functional groups.
Aplicaciones Científicas De Investigación
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.
Alpha-((diethylamino)methyl)benzyl alcohol: A related compound with a benzyl alcohol group instead of an ester.
Benzyl esters: A class of compounds with similar ester functional groups.
Uniqueness
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is unique due to its combination of a furan ring, a benzyl ester, and a diethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
101582-72-3 |
|---|---|
Fórmula molecular |
C17H22ClNO3 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
[2-(diethylamino)-1-phenylethyl] furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-3-18(4-2)13-16(14-9-6-5-7-10-14)21-17(19)15-11-8-12-20-15;/h5-12,16H,3-4,13H2,1-2H3;1H |
Clave InChI |
XXPPLGFDUBVXTQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


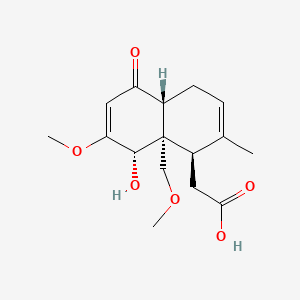
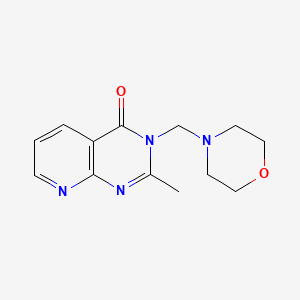
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
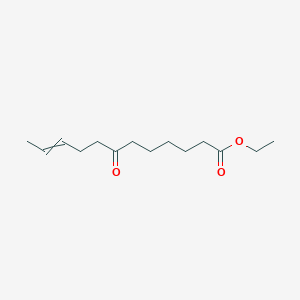
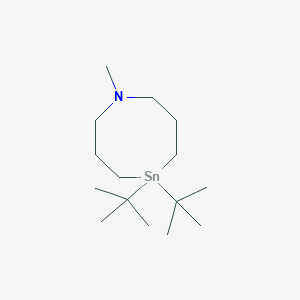
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
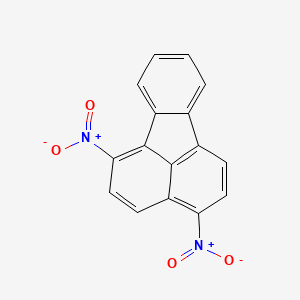
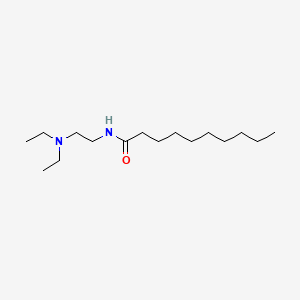
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
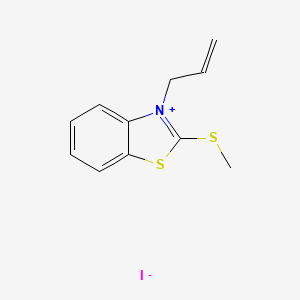
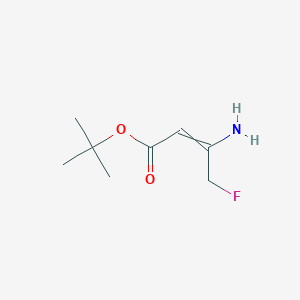
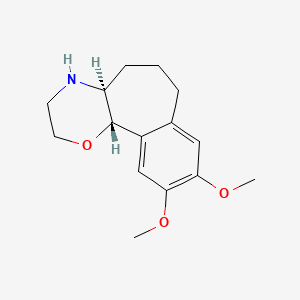

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
